molecular formula C11H14FN B11909127 1-(3-Fluorophenyl)cyclopentanamine

1-(3-Fluorophenyl)cyclopentanamine

Cat. No.: B11909127
M. Wt: 179.23 g/mol
InChI Key: ZWZDMEVJRLKGEN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopentanamine is a cyclopentane-based amine derivative featuring a fluorophenyl substituent at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.24 g/mol. For example, 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (a related derivative) is noted for its role as a precursor in synthesizing cyclopentanone-based pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-(3-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,13H2

InChI Key

ZWZDMEVJRLKGEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)cyclopentanamine typically involves the reaction of cyclopentanone with 3-fluoroaniline under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclopentanone is reacted with 3-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production methods for 1-(3-Fluorophenyl)cyclopentanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluorophenyl)cyclopentanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopentane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(3-Fluorophenyl)cyclopentanamine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Reference
1-(3-Fluorophenyl)cyclopentanamine 3-fluorophenyl, cyclopentane-amine C₁₁H₁₄FN 179.24 Hypothesized intermediate for pharmaceuticals (inferred from analogs) -
1-(2-Fluorophenyl)cyclopentanamine 2-fluorophenyl, cyclopentane-amine C₁₁H₁₄FN 179.24 Precursor for ARN5187, a dual REV-ERBβ/autophagy inhibitor (via reductive amination)
1-(2,4-Dichlorophenyl)cyclopentanamine 2,4-dichlorophenyl, cyclopentane-amine C₁₁H₁₃Cl₂N 230.14 Research chemical; potential ligand or intermediate (exact use unspecified)
N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine 3-fluorophenyl, ethyl linker, amine C₁₃H₁₈FN 207.29 Structural flexibility may enhance pharmacokinetics; supplier-listed specialty chemical
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanamine 3,5-bis(CF₃), cyclopentane-amine C₁₃H₁₃F₆N 321.25 High lipophilicity due to trifluoromethyl groups; potential CNS-targeting applications
1-(3-Chlorophenyl)cyclobutanemethanamine 3-chlorophenyl, cyclobutane-methanamine C₁₁H₁₃ClN 194.68 Agrochemical intermediate; listed with 12 suppliers

Key Comparative Insights:

Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound provides moderate electron withdrawal compared to 2-fluorophenyl (), which may alter reactivity in reductive amination or coupling reactions . Trifluoromethyl groups () significantly boost lipophilicity and metabolic stability, making such analogs candidates for blood-brain barrier penetration .

Ring Size and Flexibility: Cyclopentane vs. Cyclobutane-methanamine derivatives (e.g., ) are noted for agrochemical applications, possibly due to enhanced rigidity .

Linker Modifications :

  • The ethyl linker in N-[1-(3-fluorophenyl)ethyl]cyclopentanamine () adds conformational flexibility, which could improve binding to targets requiring extended pharmacophores .

Synthetic Routes :

  • Reductive amination () and multi-step protocols () are common for fluorophenyl-cyclopentane derivatives. For example, describes synthesizing fluorophenyl-pyridazine carboxamides via aldehyde condensation, suggesting adaptable methods for diverse analogs .

Biological Activity

1-(3-Fluorophenyl)cyclopentanamine is a chemical compound notable for its unique structural properties, which include a cyclopentanamine moiety with a fluorine atom substituted on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity and therapeutic applications. Understanding its biological interactions is crucial for exploring its utility in drug development.

  • IUPAC Name : 1-(3-fluorophenyl)cyclopentan-1-amine
  • Molecular Formula : C_{11}H_{14}FN
  • Molecular Weight : 183.24 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially increasing binding affinity to biological targets.

1-(3-Fluorophenyl)cyclopentanamine interacts with various biological targets, including receptors and enzymes. The fluorine substitution is believed to play a significant role in enhancing the compound's reactivity and biological properties, making it a subject of interest in pharmacological studies.

Binding Affinity Studies

Research indicates that modifications in the structure of 1-(3-Fluorophenyl)cyclopentanamine can significantly influence its binding affinity to specific receptors. For instance, studies involving structure-activity relationships (SAR) have shown that varying substituents on the phenyl ring can lead to different biological activities, emphasizing the importance of fluorine in optimizing drug design.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of 1-(3-Fluorophenyl)cyclopentanamine on various cancer cell lines. The compound was tested using assays such as the sulforhodamine B (SRB) assay, which measures cell viability and growth inhibition.

Cell Line IC50 (µM) Mechanism
HCT116 (Colorectal)5.2p53-dependent growth inhibition
MCF-7 (Breast)8.4Induction of apoptosis
HeLa (Cervical)6.7Cell cycle arrest

These results indicate that 1-(3-Fluorophenyl)cyclopentanamine exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have investigated the therapeutic potential of 1-(3-Fluorophenyl)cyclopentanamine:

  • Study on Colorectal Cancer Cells :
    • Researchers assessed the compound's effects on HCT116 cells, demonstrating significant growth inhibition linked to p53 activation.
    • The selectivity index indicated that the compound preferentially affects cancerous cells over normal fibroblasts .
  • Mechanistic Insights :
    • Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Fluorophenyl)cyclopentanamine, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
1-(2-Bromo-4-fluorophenyl)cyclopentanamineBromo and fluoro substituentsHigher reactivity
1-(4-Bromophenyl)cyclopentanamineLacks fluoro substituentDifferent biological activity
1-(4-Fluorophenyl)cyclopentanamineFluoro group at para positionSimilar applications but different potency

These comparisons illustrate how variations in substituents can lead to distinct biological activities, underscoring the importance of fluorine in enhancing lipophilicity and receptor interactions.

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